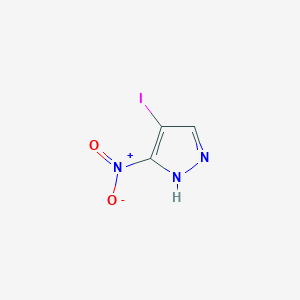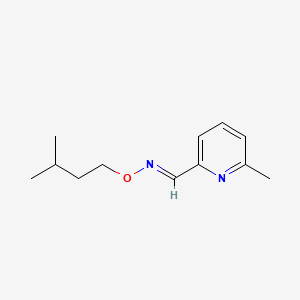
2,6-二苯基异烟酸
描述
2,6-Diphenylisonicotinic acid is an organic compound with the molecular formula C18H13NO2 and a molecular weight of 275.30 g/mol. It is characterized by its two phenyl groups attached to the isonicotinic acid moiety, making it a derivative of isonicotinic acid. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
科学研究应用
2,6-Diphenylisonicotinic acid is widely used in scientific research due to its unique chemical properties. It serves as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. The compound is also used in the development of new chemical reactions and methodologies.
Applications in Chemistry:
Synthesis of Complex Molecules: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Catalyst Development: The compound can be used to develop new catalysts for organic reactions.
Applications in Biology:
Biochemical Studies: It is employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Protein Binding Studies: The compound can be used to study protein-ligand interactions.
Applications in Medicine:
Drug Development: It serves as a precursor in the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Pharmacological Research: The compound is used in pharmacological research to study the effects of new drug candidates.
Applications in Industry:
Material Science: It is used in the development of new materials with unique properties.
Agrochemicals: The compound is employed in the synthesis of agrochemicals to improve crop protection.
作用机制
Target of Action
It is known that the compound may be used as a reactant in the synthesis of certain derivatives , which could potentially interact with various biological targets.
Mode of Action
It is known to be used in the synthesis of 7-substituted spiro[chroman-2,4′-piperidin]-4-one derivatives and ethyl 2,6-diphenylisonicotinate , suggesting that it may interact with its targets through these derivatives.
Result of Action
Its role as a reactant in the synthesis of certain derivatives suggests that it may have indirect effects through these compounds .
生化分析
Biochemical Properties
2,6-Diphenylisonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of 7-substituted spiro[chroman-2,4′-piperidin]-4-one derivatives and ethyl 2,6-diphenylisonicotinate, a tridentate ligand
Cellular Effects
2,6-Diphenylisonicotinic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular function includes modulation of metabolic pathways and potential alterations in gene expression patterns . These effects highlight the importance of 2,6-Diphenylisonicotinic acid in cellular biochemistry and its potential as a tool for studying cellular processes.
Molecular Mechanism
The molecular mechanism of 2,6-Diphenylisonicotinic acid involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to interact with various proteins and enzymes, potentially altering their activity and function . These interactions can result in changes in gene expression and cellular responses, making 2,6-Diphenylisonicotinic acid a valuable compound for studying molecular mechanisms in biochemistry.
Dosage Effects in Animal Models
The effects of 2,6-Diphenylisonicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . It is essential to determine the threshold levels and safe dosage ranges for 2,6-Diphenylisonicotinic acid to ensure its effective and safe use in research.
Metabolic Pathways
2,6-Diphenylisonicotinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s significance in metabolic studies . Understanding the metabolic pathways of 2,6-Diphenylisonicotinic acid is essential for elucidating its role in cellular biochemistry.
Transport and Distribution
The transport and distribution of 2,6-Diphenylisonicotinic acid within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement and localization within the cell . These interactions can influence the compound’s accumulation and activity, making it important to study its transport and distribution mechanisms.
Subcellular Localization
2,6-Diphenylisonicotinic acid’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Diphenylisonicotinic acid can be synthesized through the reaction of ethyl 2,6-diphenylisonicotinate with a potassium hydroxide (KOH) solution in ethanol. The reaction typically involves heating the mixture to facilitate the hydrolysis of the ester group, resulting in the formation of the desired acid.
Industrial Production Methods: In an industrial setting, the synthesis of 2,6-Diphenylisonicotinic acid may involve large-scale reactions using similar conditions but with optimized parameters to ensure higher yields and purity. The process may also include purification steps such as recrystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 2,6-Diphenylisonicotinic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of 2,6-Diphenylisonicotinic acid can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
相似化合物的比较
Isonicotinic Acid: A simpler isonicotinic acid derivative without the phenyl groups.
Nicotinic Acid (Niacin): Another isonicotinic acid derivative with different biological activity.
属性
IUPAC Name |
2,6-diphenylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18(21)15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKUURSWFJBXGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392975 | |
| Record name | 2,6-Diphenylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57261583 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38947-57-8 | |
| Record name | 2,6-Diphenylisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diphenylisonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(4-Chlorophenyl)phenyl]sulfonyl chloride](/img/structure/B1352784.png)
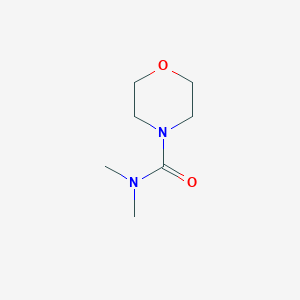
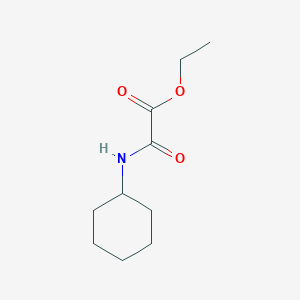

![Ethyl 4-[(2-bromoacetyl)amino]benzoate](/img/structure/B1352798.png)
![2-[3-{[(2,4-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B1352801.png)
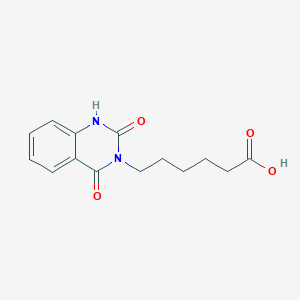
![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B1352803.png)
